Thalidomide-Pip-N-boc

PROTAC Targeted Protein Degradation NSD2

For NSD2 PROTAC programs, generic CRBN ligands plus arbitrary linkers demand extensive, resource-intensive linker optimization-often resulting in complete loss of degradation activity. CAS 2636798-54-2 eliminates this risk. - Proven Precursor: Directly yields LLC0424, a potent NSD2 degrader (DC50 6.2 nM) with in vivo efficacy (78% TGI). - Ready-to-Conjugate: Boc-protected amine enables single-step deprotection and direct amide coupling to carboxylate-bearing warheads. - Bulk Procurement: Standard pack sizes (10 mg-1 g) available, supporting parallel library synthesis while keeping the linker constant.

Molecular Formula C23H28N4O6
Molecular Weight 456.5 g/mol
Cat. No. B12364935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Pip-N-boc
Molecular FormulaC23H28N4O6
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O
InChIInChI=1S/C23H28N4O6/c1-23(2,3)33-22(32)24-13-8-10-26(11-9-13)14-4-5-15-16(12-14)21(31)27(20(15)30)17-6-7-18(28)25-19(17)29/h4-5,12-13,17H,6-11H2,1-3H3,(H,24,32)(H,25,28,29)
InChIKeyDSOMULXPNDEPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Pip-N-boc: CRBN-Recruiting Conjugate for NSD2 PROTACs


tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate (CAS 2636798-54-2), also known as Thalidomide-Pip-N-boc, is a pre-assembled, bifunctional E3 ligase ligand-linker conjugate based on a pomalidomide-derived cereblon (CRBN) recruiting moiety . It contains a tert-butyl carbamate (Boc)-protected piperidine amine, providing a stable synthetic handle for immediate, site-specific conjugation to a target protein ligand of interest . Its primary and established use is as a critical building block in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), with its most prominent and quantitatively validated application being the synthesis of the NSD2 degrader, LLC0424 .

Pre-assembled CRBN ligand-linker conjugate for PROTAC synthesis
Boc-protected piperidine amine for direct, site-specific conjugation to target ligands
Reported precursor to NSD2 degrader LLC0424 with in vivo model activity

Procurement Risk: Generic vs. Validated CRBN Conjugates


For scientists building a PROTAC library, particularly one targeting NSD2, substituting this specific conjugate with a generic thalidomide analog (e.g., thalidomide, lenalidomide, pomalidomide) and an arbitrary linker introduces significant and unquantifiable risk. The distance and geometry between the E3 ligase and the target protein are critical for forming a stable and productive ternary complex, and suboptimal linkers can lead to complete loss of degradation activity [1]. The successful in vivo activity of LLC0424 directly validates that the specific piperidine linker length and trajectory presented by this conjugate are functionally compatible with forming a degradation-competent complex between CRBN and NSD2 [2]. Using an alternative, unvalidated conjugate requires a full, time-intensive medicinal chemistry campaign to empirically determine the optimal linker, whereas procurement of CAS 2636798-54-2 provides immediate access to a proven, literature-precedented building block .

Linker geometry mismatch

Replacing this conjugate with a generic thalidomide analog may not form a productive ternary complex due to suboptimal linker distance and trajectory.

Model activity context

The in vivo model response observed for LLC0424 (derived from this building block) may not be replicated with alternative linker conjugates.

Optimization overhead

Using an unvalidated conjugate may require a full medicinal chemistry campaign to empirically determine the optimal linker, delaying PROTAC development.

Validation Data for Thalidomide-Pip-N-boc


NSD2 Degradation Activity of LLC0424 PROTAC

Thalidomide-Pip-N-boc is the direct synthetic precursor to the NSD2-targeting PROTAC degrader LLC0424 . LLC0424, whose activity is directly attributable to the structure conferred by this building block, demonstrated potent and selective degradation of NSD2 in multiple assays: it achieved a DC50 of 6.2 nM in MOLM-13 cells and 7.8 nM in RS4;11 cells [1]. Critically, this activity translated in vivo, where oral administration of LLC0424 at 30 mg/kg BID led to significant tumor growth inhibition (TGI) of 78% in a MOLM-13 xenograft mouse model [2]. This provides direct, quantitative validation that the specific CRBN-binding moiety and linker geometry present in this building block are capable of producing a highly potent and efficacious degrader.

NSD2 Degradation Activity
Head-to-head
DC50 6.2 nM (MOLM-13), 7.8 nM (RS4;11); TGI 78% in MOLM-13 xenograft (30 mg/kg BID)
Supports NSD2 degradation pathway validation; in vivo model response context
Reported linker geometry based on LLC0424 data
PROTAC Targeted Protein Degradation NSD2 E3 Ligase

Purity Advantage of Thalidomide-Pip-N-boc

The chemical purity of a synthetic intermediate is a critical procurement specification that directly impacts downstream yield and purification burden. The standard specification for CAS 2636798-54-2 (Thalidomide-Pip-N-boc) is ≥95% purity, as reported by multiple vendors . This provides a clear, quantifiable benchmark against which alternative or generic E3 ligase ligand-linker conjugates can be compared during vendor selection. Procuring a product with a lower stated purity (e.g., 90% or unspecified) will introduce unknown impurities that can interfere with the critical final conjugation step, reducing the yield of the desired PROTAC and potentially producing byproducts that are difficult to separate.

Purity Specification
Specification review
≥95% (HPLC)
Procurement quality benchmark for reliable conjugation
Vendor specification; class-level inference
PROTAC Synthetic Intermediate Quality Control Procurement

Pre-Assembled Linker Advantage Over Pomalidomide

Unlike simple CRBN ligands like pomalidomide (CAS 19171-19-8) or lenalidomide (CAS 191732-72-6), which require the user to design and execute a multi-step synthesis to install a linker with a reactive handle, CAS 2636798-54-2 is a pre-assembled conjugate. It presents a Boc-protected piperidine amine that can be quantitatively deprotected under standard acidic conditions (e.g., TFA) to reveal a free secondary amine ready for immediate, site-specific conjugation to a carboxylic acid or activated ester on a target ligand . In contrast, starting from pomalidomide itself requires a complex and often low-yielding sequence of protection, alkylation, and deprotection steps to install an equivalent amine handle . This difference in synthetic accessibility is not merely qualitative; it represents a reduction of 2-4 synthetic steps and can improve overall yield to the final PROTAC by an estimated 20-40% compared to a de novo approach.

Synthetic Accessibility
Class-level
1 step (deprotection) vs. 3–5 steps; 20–40% estimated yield differential
Synthetic efficiency context; may reduce time and cost
Estimated based on standard protocols
PROTAC Synthetic Intermediate Amine Linker E3 Ligase

Validated Storage Stability Profile

The stability of a synthetic intermediate under defined storage conditions is a key procurement parameter for laboratories managing chemical inventories. According to supplier technical data, CAS 2636798-54-2 (Thalidomide-Pip-N-boc) is stable for 3 years when stored as a powder at -20°C . This provides a quantifiable shelf-life that allows for confident inventory management and bulk purchasing. In contrast, the long-term stability of many in-house synthesized intermediates or alternative linker conjugates is unknown or unvalidated. Using an intermediate of unknown stability introduces the risk of degradation during storage, which can lead to failed synthetic campaigns and wasted resources.

Storage Stability
Supplier data
3 years (powder, −20°C)
Supports inventory planning and experimental reproducibility
Supplier-reported stability profile
PROTAC Stability Storage Procurement

Applications of Thalidomide-Pip-N-boc


NSD2 PROTAC Degrader Synthesis for Oncology Research

This compound is the direct and documented precursor for synthesizing LLC0424, a potent and in vivo-active NSD2 degrader . A researcher can follow the published protocol to conjugate CAS 2636798-54-2 to the NSD2-targeting warhead, producing a PROTAC with a validated DC50 of 6.2 nM and proven in vivo efficacy (78% TGI) [1]. This eliminates the need for linker optimization and provides a high-confidence tool compound for studying NSD2 biology in multiple myeloma and other cancers.

Focused PROTAC Library Synthesis with Validated Linker

Given that the linker geometry of this conjugate has been validated for in vivo activity with NSD2, it serves as a privileged scaffold for exploring new target warheads . A medicinal chemist can procure a bulk quantity of CAS 2636798-54-2 and use it in parallel synthesis to create a focused library of PROTACs targeting other proteins of interest (POIs), while keeping the E3 ligase ligand and linker constant. This approach de-risks the project by fixing a known, functional component and focusing the SAR exploration solely on the target-binding moiety [1].

Two-Step PROTAC Assembly with Amine Warheads

The Boc-protected piperidine amine is an ideal partner for coupling with target ligands that contain a carboxylic acid functional group . After a simple Boc deprotection step, the resulting free amine can be directly coupled to the warhead using standard amide bond-forming reagents (e.g., HATU, DIPEA). This provides a highly efficient, two-step protocol for assembling the final PROTAC, significantly reducing the synthetic burden compared to approaches that require building the linker onto the CRBN ligand from scratch [1].

Application
Selection Property
Validation Focus
NSD2 degrader synthesis for oncology target validation
Reported linker geometry for NSD2-targeting PROTAC
NSD2 degradation endpoint in cellular and xenograft models
Focused PROTAC library with constant CRBN-linker
Reported E3 ligand-linker geometry
Target engagement and degradation for new POIs
Two-step PROTAC assembly via amine coupling
Boc-protected amine for direct conjugation to target ligands containing carboxylic acid
Conjugation efficiency and final PROTAC activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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